molecular formula CH4Cl2Si B8780727 Dichloromethylsilane

Dichloromethylsilane

Cat. No.: B8780727
M. Wt: 115.03 g/mol
InChI Key: NWKBSEBOBPHMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloromethylsilane (also known as methyldichlorosilane) is a chemical compound with the formula CH₄Cl₂Si. It is a colorless liquid with a sharp, acrid odor and is highly reactive. This compound is primarily used in the production of silicones and other silicon-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloromethylsilane can be synthesized through the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, silane, methyldichloro- is often produced by the catalytic redistribution of methyldichlorosilane with trichlorosilane or tetrachlorosilane. This process involves two main steps:

Chemical Reactions Analysis

Types of Reactions

Dichloromethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dichloromethylsilane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silicones.

    Biology: Employed in the modification of surfaces for biological assays and experiments.

    Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.

    Industry: Applied in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of silane, methyldichloro- involves its high reactivity with water and other nucleophiles. Upon exposure to moisture, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxane bonds, which are the backbone of many silicon-based materials. This reactivity makes it a valuable compound for surface modification and the synthesis of various silicon-containing products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity profile, which allows for the efficient production of silicones and other organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in the synthesis of silicon-based materials .

Properties

Molecular Formula

CH4Cl2Si

Molecular Weight

115.03 g/mol

IUPAC Name

dichloro(methyl)silane

InChI

InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3

InChI Key

NWKBSEBOBPHMKL-UHFFFAOYSA-N

Canonical SMILES

C[SiH](Cl)Cl

Related CAS

99936-08-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

As control experiments, the ammonolysis of CH3SiCl3 alone was studied. Ammonolysis of this precursor in Et2O gave a 46% yield of soluble solid product, molecular weight 702 g/mol. ceramic yield (by TGA to 950° C.) 56%. A similar CH3SiCl3 /NH3 reaction in THF gave soluble solid product in 82% yield, molecular weight 672 g/mol, ceramic yield (by TGA) 69%. By proton NMR (CH3Si/NH integration), the Et2O product may be formulated as [CH3Si(NH)1.3 ]x, the THF product as [CH3Si(NH)1.6 ]x. (This is only a rough approximation because integration of the broad NH signals is rather inaccurate). The results of the coammonolyses of CH3SiHCl2 and CH3SiCl3 are given in Tables 4 and 5.
Name
CH3SiCl3 NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.